molecular formula C19H19ClN4O3S B13806758 Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 71795-34-1

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B13806758
CAS No.: 71795-34-1
M. Wt: 418.9 g/mol
InChI Key: UCTXHTLGIWQGAP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 5-methyl-1H-imidazole-2-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the imidazole and sulfonyl groups.

    Acetamide, N-(4-bromophenyl)-: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of structural features, including the imidazole ring, sulfonyl group, and chlorophenyl group

Properties

CAS No.

71795-34-1

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[4-[[1-[(2-chlorophenyl)methyl]-5-methylimidazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H19ClN4O3S/c1-13-11-21-19(24(13)12-15-5-3-4-6-18(15)20)23-28(26,27)17-9-7-16(8-10-17)22-14(2)25/h3-11H,12H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

UCTXHTLGIWQGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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